N-(4-ethoxy-1,2,5-oxadiazol-3-yl)-2-(morpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions.
Attachment of the Morpholine Moiety: This step involves the reaction of the oxadiazole intermediate with morpholine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.
Reduction: Reduction reactions could target the oxadiazole ring or the amide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an aldehyde or carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and morpholine moiety could play crucial roles in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-PIPERIDINYL)ACETAMIDE: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(4-ETHOXY-1,2,5-OXADIAZOL-3-YL)-2-(4-MORPHOLINYL)ACETAMIDE is unique due to the combination of the ethoxy group and the morpholine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H16N4O4 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(4-ethoxy-1,2,5-oxadiazol-3-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H16N4O4/c1-2-17-10-9(12-18-13-10)11-8(15)7-14-3-5-16-6-4-14/h2-7H2,1H3,(H,11,12,15) |
InChI Key |
FMCKXEPDZXCYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NON=C1NC(=O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.